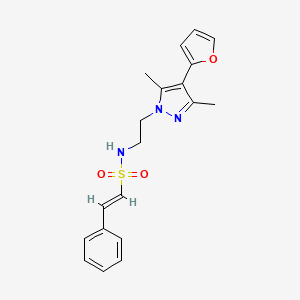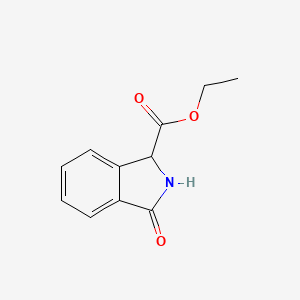![molecular formula C12H10N2O2 B3250509 Methyl [2,2'-bipyridine]-6-carboxylate CAS No. 203573-76-6](/img/structure/B3250509.png)
Methyl [2,2'-bipyridine]-6-carboxylate
Übersicht
Beschreibung
Methyl [2,2’-bipyridine]-6-carboxylate is an organic compound that belongs to the bipyridine family. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The compound is characterized by the presence of a methyl ester group attached to the 6-position of the bipyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [2,2’-bipyridine]-6-carboxylate can be synthesized through several methods. One common approach involves the esterification of [2,2’-bipyridine]-6-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of coupling reactions, such as Suzuki coupling, where a halogenated bipyridine derivative is reacted with a boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of methyl [2,2’-bipyridine]-6-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2,2’-bipyridine]-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: N-oxides of methyl [2,2’-bipyridine]-6-carboxylate.
Reduction: Methyl [2,2’-bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl [2,2’-bipyridine]-6-carboxylate has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.
Medicine: Explored for its role in drug delivery systems, where its ability to form stable complexes with metals can be utilized to transport therapeutic agents.
Industry: Employed in the development of advanced materials, such as conductive polymers and molecular electronics, due to its electronic properties.
Wirkmechanismus
The mechanism of action of methyl [2,2’-bipyridine]-6-carboxylate largely depends on its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death. This mechanism involves the excitation of the bipyridine complex to a higher energy state, followed by energy transfer to oxygen molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl [2,2’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives such as:
[2,2’-Bipyridine]-6-carboxylic acid: Lacks the ester group, making it less lipophilic and potentially less effective in certain applications.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
6-Methyl-2,2’-bipyridine: Similar in structure but with a methyl group instead of a carboxylate ester, leading to different reactivity and applications.
The uniqueness of methyl [2,2’-bipyridine]-6-carboxylate lies in its combination of the bipyridine core with a methyl ester group, providing a balance of hydrophilicity and lipophilicity that can be advantageous in various applications.
Eigenschaften
IUPAC Name |
methyl 6-pyridin-2-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-7-4-6-10(14-11)9-5-2-3-8-13-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBISCYBGKUJHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)


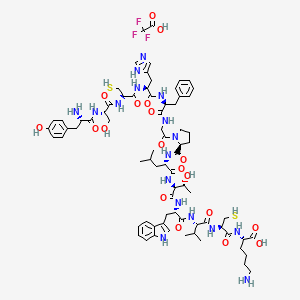

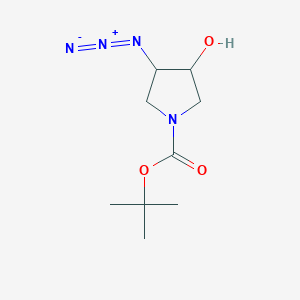
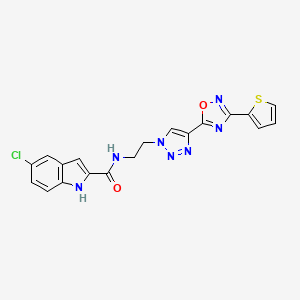
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)
